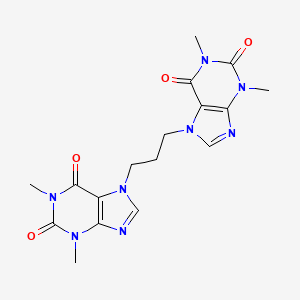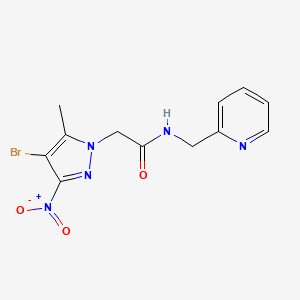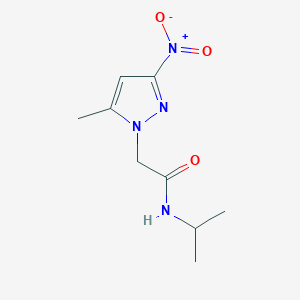
7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)
説明
7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione), also known as PDD, is a purine derivative that has been widely studied for its potential applications in various fields. PDD is a symmetric molecule that contains two purine rings connected by a 1,3-propanediyl linker. It has been shown to possess a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
作用機序
The mechanism of action of 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) has also been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV.
Biochemical and Physiological Effects:
7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) has been shown to possess a range of biochemical and physiological effects. In addition to its antitumor and antiviral properties, 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) has been shown to possess antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's disease. 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) has also been shown to possess antifungal activity, making it a potential candidate for the treatment of fungal infections.
実験室実験の利点と制限
One of the main advantages of 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is its broad range of biological activities, which makes it a versatile molecule for use in various research applications. However, one limitation of 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. In addition, 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) can be toxic at high concentrations, which must be taken into consideration when designing experiments.
将来の方向性
There are several potential future directions for research involving 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione). One area of interest is the development of 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)-based drugs for the treatment of cancer and viral infections. Another potential area of research is the development of 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)-based materials for use in electronics and energy storage devices. Finally, further studies are needed to fully elucidate the mechanism of action of 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) and to identify potential new targets for therapeutic intervention.
科学的研究の応用
7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) has been shown to possess antitumor activity by inducing apoptosis in cancer cells. It has also been investigated as a potential antiviral agent against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV). In addition, 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
7-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O4/c1-20-12-10(14(26)22(3)16(20)28)24(8-18-12)6-5-7-25-9-19-13-11(25)15(27)23(4)17(29)21(13)2/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZRIAKPKBNRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3C=NC4=C3C(=O)N(C(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101151140 | |
| Record name | 7,7′-(1,3-Propanediyl)bis[3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98408-18-5 | |
| Record name | 7,7′-(1,3-Propanediyl)bis[3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98408-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,7′-(1,3-Propanediyl)bis[3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-(4-bromophenoxy)phenyl]sulfonyl}morpholine](/img/structure/B3605681.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B3605684.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B3605692.png)
![1-phenyl-4-{4-[(phenylthio)methyl]benzoyl}piperazine](/img/structure/B3605712.png)

![5-chloro-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B3605720.png)
![3-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B3605735.png)

![N-(2-chloro-4-methoxyphenyl)-N'-{2-[4-(4-methylphenyl)-1-piperazinyl]ethyl}urea](/img/structure/B3605749.png)
![N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B3605755.png)

![methyl 2-{[(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate](/img/structure/B3605775.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3605781.png)
![5-bromo-N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-furamide](/img/structure/B3605794.png)